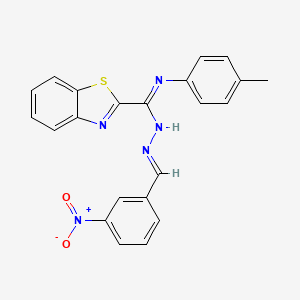

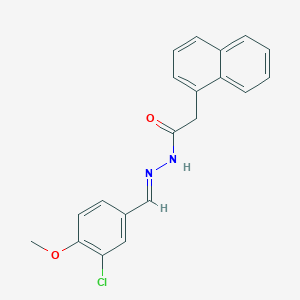

![molecular formula C17H25N3O2S B5577236 1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives, such as the one , often involves multi-step chemical processes that aim to introduce various functional groups to the piperidine backbone. A notable example includes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which have been evaluated for their anti-acetylcholinesterase activity. This synthesis highlights the importance of substituent variation for enhancing biological activity, where the introduction of a bulky moiety or a phenyl group at strategic positions significantly increases the compound's activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their chemical reactivity and interaction with biological targets. Advanced spectroscopic and computational methods, such as FT-IR, FT-Raman, UV-Vis, and NMR, along with density functional theory (DFT), are employed to elucidate their structure. These analyses provide insights into the optimized geometrical parameters, vibrational assignments, and the conformational preferences of the molecule. Such detailed structural information supports the design and development of more potent derivatives with desired biological activities (Janani et al., 2020).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that modify their structure and, consequently, their chemical and biological properties. For instance, the reactivity of piperidine derivatives with other chemical entities, such as isothiocyanates, leads to the formation of compounds with different chemical structures and potential therapeutic applications. The specific reactivity of these compounds under different conditions underscores the versatility of piperidine derivatives in chemical synthesis and drug design (Pragst et al., 1988).

Wissenschaftliche Forschungsanwendungen

Disposition and Metabolism

A study on the orexin 1 and 2 receptor antagonist, SB-649868, highlights its metabolism and disposition in humans. This compound, while not identical, shares structural motifs with piperidine derivatives and offers insights into how similar compounds might be processed within the body. The research found that SB-649868 is primarily eliminated via feces with minimal urinary excretion, undergoing extensive metabolism with the presence of slowly cleared metabolites in the plasma. This indicates a complex metabolic pathway potentially applicable to similar piperidine derivatives (Renzulli et al., 2011).

Pharmacokinetics and Toxicology

The study of the metabolism and pharmacokinetics of L-735,524, a potent HIV-1 protease inhibitor, in human urine provides insights into the metabolic pathways and excretion patterns of compounds with complex structures including piperidine and carboxamide groups. It shows extensive metabolism and minor pathways of elimination, which could be relevant for understanding the pharmacokinetics of related compounds (Balani et al., 1995).

Eigenschaften

IUPAC Name |

1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-19(11-13-4-3-5-15(10-13)23-2)17(22)14-6-8-20(9-7-14)12-16(18)21/h3-5,10,14H,6-9,11-12H2,1-2H3,(H2,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVKOTHHQREPSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)SC)C(=O)C2CCN(CC2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

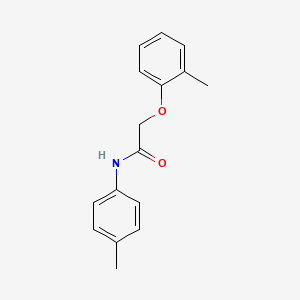

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)

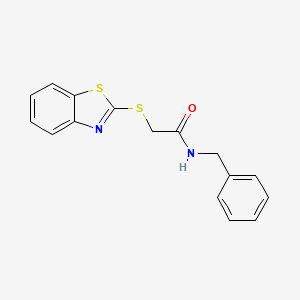

![6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)

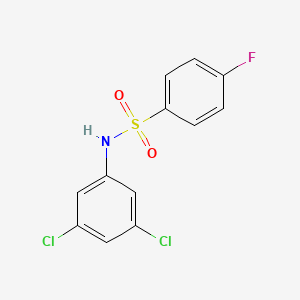

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)